6-Chlorooxazolo[4,5-c]pyridine
Description
6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [4,5-c] positions, with a chlorine substituent at the 6-position. These compounds are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
InChI Key |
YLUHAZMLVCDDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxazolo[4,5-c]pyridine derivatives with altered oxidation states .
Scientific Research Applications
6-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings
Positional Isomerism Matters : Imidazo[4,5-c]pyridines are more synthetically accessible and pharmacologically active than [4,5-b] isomers due to reduced instability risks .
Substituent Optimization : Aryl groups like 4-(difluoromethoxy)phenyl enhance imidazo[4,5-c]pyridine bioactivity, as seen in AML differentiation assays .
Heterocycle Impact : Imidazo derivatives generally outperform oxazolo analogs in receptor binding, attributed to nitrogen-rich structures enabling stronger interactions .
Biological Activity
6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a fused oxazole and pyridine ring system, with a chlorine atom at the 6th position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 154.55 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological activity, enhancing its potential as a therapeutic agent compared to other similar compounds that may lack this halogen substitution.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions. Preliminary studies suggest potential anti-inflammatory, antimicrobial, and anticancer properties, although further investigations are needed to fully elucidate these mechanisms.
Key Mechanisms Include:
- Enzyme Inhibition: By binding to active sites, it can prevent substrate binding and subsequent catalytic activity.
- Receptor Antagonism: It may block the binding of endogenous ligands to their receptors, altering cellular responses.
Biological Activity Overview
| Activity Type | Potential Effects | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies and Research Findings
-
Anticancer Activity:
A study highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound. These derivatives demonstrated significant cytotoxic activity against various cancer cell lines through mechanisms such as inhibition of key kinases involved in tumor growth and survival pathways . -
Enzyme Interaction Studies:
Research has focused on the binding affinity of this compound to specific enzymes. Initial findings suggest that it can inhibit certain enzymatic activities by effectively competing with natural substrates for binding sites. -
Antimicrobial Properties:
The compound has also shown promise in antimicrobial applications. Its structural features allow for interactions with bacterial enzymes, potentially disrupting critical metabolic pathways necessary for bacterial survival.
Future Directions
While initial findings are promising, further research is essential to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to clarify the pathways involved in its biological effects.
- Development of derivatives that enhance its potency or selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
